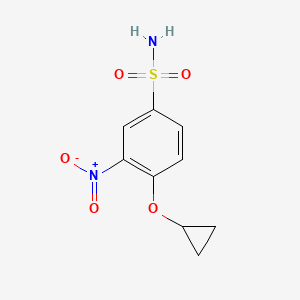
4-Cyclopropoxy-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H10N2O4S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropoxy group attached to a nitrobenzenesulfonamide core, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-nitrobenzenesulfonamide typically involves the cyclopropylation of phenols and azaheterocycles using a copper-catalyzed Chan-Lam reaction. This method employs potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with Cu(OAc)2 and 1,10-phenanthroline as catalysts, and 1 atm of O2 as the terminal oxidant . The reaction is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted sulfonamides and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals, particularly in the design of sulfonamide-based drugs.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can interfere with metabolic pathways, such as folate metabolism, which is crucial for cell division and growth.
Comparison with Similar Compounds
- N-Cyclopropyl-3-nitrobenzenesulfonamide
- 4-Chloro-3-nitrobenzenesulfonamide
- 4-Nitrophenylsulfonamide
Comparison: 4-Cyclopropoxy-3-nitrobenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2O5S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O5S/c10-17(14,15)7-3-4-9(16-6-1-2-6)8(5-7)11(12)13/h3-6H,1-2H2,(H2,10,14,15) |
InChI Key |
CKGTUYOXBHJPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dimethoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14812558.png)
![3-methoxy-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14812565.png)
![dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate](/img/structure/B14812581.png)
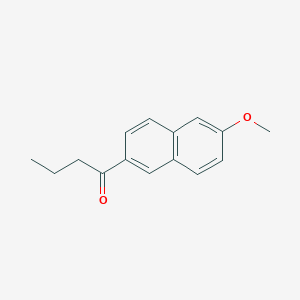
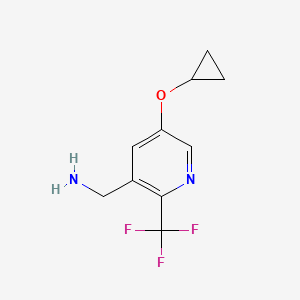
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14812594.png)
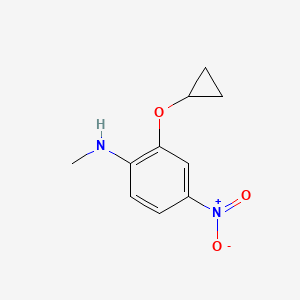
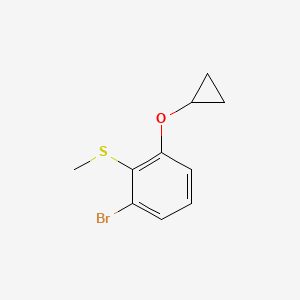
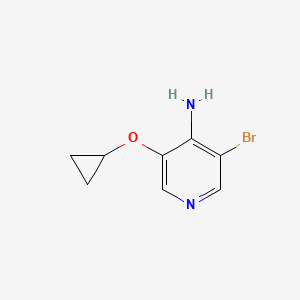
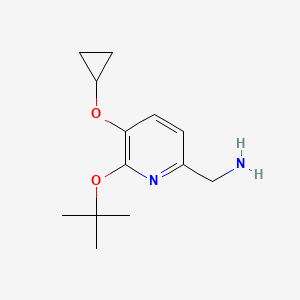
![propyl 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzoate](/img/structure/B14812614.png)
![3,4-dimethyl-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14812621.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanamide](/img/structure/B14812629.png)
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B14812635.png)
